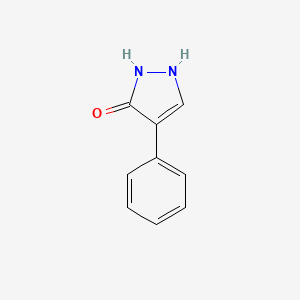

4-phenyl-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-1H-pyrazol-3-ol is a type of organic compound that is useful in chemical synthesis studies . It has a molecular formula of C9H8N2 and is a part of the pyrazole family, which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from these base structures .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole-based chalcones can be constructed from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones can then be further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .Physical and Chemical Properties Analysis

Pyrazoles, including this compound, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are generally soluble in water and other polar solvents .Mechanism of Action

Safety and Hazards

Future Directions

The pyrazole ring is a key structural motif in many drugs currently on the market . Therefore, the future directions for 4-phenyl-1H-pyrazol-3-ol and similar compounds could involve further exploration of their potential applications in pharmaceutical research . For example, they could be used as intermediates for the synthesis of more complex structures with various relevant examples .

Properties

CAS No. |

145092-18-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-phenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |

InChI Key |

UMXPWADOHPVTDD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNNC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNNC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)sulfonyl]propanenitrile](/img/structure/B3187187.png)